molecular formula C20H20N4O2 B6700740 N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Cat. No.: B6700740
M. Wt: 348.4 g/mol
InChI Key: QRNMNHPNKLHQFZ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridine ring, an indazole moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-11-14(5-6-19(13)26-15-7-9-21-10-8-15)23-20(25)16-3-2-4-18-17(16)12-22-24-18/h5-12,16H,2-4H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNMNHPNKLHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCC3=C2C=NN3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step involves the synthesis of 3-methyl-4-pyridin-4-yloxyphenyl, which can be achieved through a nucleophilic aromatic substitution reaction. This reaction often uses 3-methylphenol and 4-chloropyridine as starting materials, with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Indazole Ring Formation: : The next step is the formation of the indazole ring. This can be done by cyclizing a hydrazine derivative with an appropriate diketone or ketoester under acidic conditions.

  • Coupling Reaction: : The final step involves coupling the pyridine derivative with the indazole carboxamide. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the nitro groups if present or reduce the indazole ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents like sodium methoxide (NaOCH₃) can be used for such transformations.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridinyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
  • N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
  • N-(3-methyl-4-pyridinyl)-1H-indazole-4-carboxamide

Uniqueness

N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is unique due to the presence of both the pyridine and indazole rings, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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